molecular formula C9H10BrFMgO B14880769 (3-Fluoro-5-i-propyloxyphenyl)magnesium bromide

(3-Fluoro-5-i-propyloxyphenyl)magnesium bromide

Cat. No.: B14880769
M. Wt: 257.38 g/mol
InChI Key: UHRMDOCKCLQIFL-UHFFFAOYSA-M
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Description

(3-fluoro-5-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound features a fluorine atom and an iso-propyloxy group attached to a phenyl ring, enhancing its reactivity and specificity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-5-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 3-fluoro-5-iso-propyloxybromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Generally maintained at room temperature or slightly elevated.

    Solvent: THF is used as it stabilizes the Grignard reagent and facilitates the reaction.

Industrial Production Methods

On an industrial scale, the production of Grignard reagents like (3-fluoro-5-iso-propyloxyphenyl)magnesium bromide involves similar reaction conditions but with enhanced safety measures and automation to handle large quantities of reactive materials. Continuous flow reactors are often employed to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-5-iso-propyloxyphenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Electrophiles: Alkyl halides, aryl halides.

    Conditions: Typically carried out in anhydrous conditions to prevent hydrolysis of the Grignard reagent.

Major Products

    Alcohols: From reactions with carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Coupled Products: From coupling reactions with electrophiles.

Scientific Research Applications

(3-fluoro-5-iso-propyloxyphenyl)magnesium bromide is used in various scientific research applications:

    Organic Synthesis: As a key reagent in forming carbon-carbon bonds.

    Pharmaceuticals: In the synthesis of complex molecules for drug development.

    Material Science: For creating novel materials with specific properties.

    Agricultural Chemistry: In the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3-fluoro-5-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups or halides, and the pathways involve the formation of tetrahedral intermediates or transition states.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Lacks the fluorine and iso-propyloxy groups, making it less reactive in certain contexts.

    (3-fluoro-phenyl)magnesium Bromide: Lacks the iso-propyloxy group, affecting its reactivity and specificity.

    (5-iso-propyloxyphenyl)magnesium Bromide: Lacks the fluorine atom, altering its electronic properties.

Uniqueness

(3-fluoro-5-iso-propyloxyphenyl)magnesium bromide is unique due to the presence of both the fluorine atom and the iso-propyloxy group. These substituents enhance its reactivity and specificity, making it a valuable reagent in complex organic syntheses.

Properties

IUPAC Name

magnesium;1-fluoro-3-propan-2-yloxybenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FO.BrH.Mg/c1-7(2)11-9-5-3-4-8(10)6-9;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRMDOCKCLQIFL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C[C-]=C1)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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